N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), leading to the formation of the corresponding 4,4,5,5-tetramethylimidazolidine-1,3-diol . This intermediate can then be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atom and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation or alkylation reactions can be carried out using halogenating agents or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce reduced pyrazole derivatives.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom and pyrazole rings can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are also pyrazole derivatives with similar structural features.
Fluoroimidazoles: Compounds containing both fluorine and imidazole rings, which share some chemical properties with the target compound.
Uniqueness
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both fluorine and multiple methyl groups distinguishes it from other pyrazole derivatives and can enhance its stability and biological activity.
Properties
Molecular Formula |
C11H17ClFN5 |
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Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-7-5-10(16(3)14-7)13-6-9-8(2)15-17(4)11(9)12;/h5,13H,6H2,1-4H3;1H |
InChI Key |
RQCPQWUQNCYABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=C(N(N=C2C)C)F)C.Cl |
Origin of Product |
United States |
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